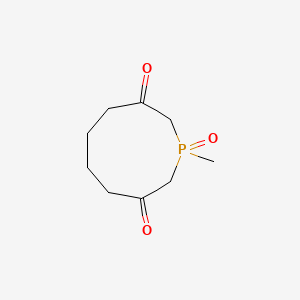

1-Methyl-3,8-phosphonanedione 1-oxide

Description

Historical Context of 3,8-Phosphonanedione 1-Oxides

The exploration of 3,8-phosphonanedione 1-oxides is a relatively recent chapter in the history of organophosphorus chemistry, with significant advancements made in the latter half of the 20th century.

The core 3,8-phosphonanedione 1-oxide ring system was first comprehensively described in a seminal 1982 paper in the Journal of the American Chemical Society. acs.org This research provided the first detailed synthesis and conformational analysis of this class of nine-membered phosphorus heterocycles. acs.org The work laid the foundation for understanding the stability and stereochemical properties of these complex molecules.

The primary advancements in the understanding of 3,8-phosphonanedione 1-oxides are largely attributed to the work of Louis D. Quin and his collaborators. Quin, a prominent figure in organophosphorus chemistry, led the research group that first synthesized and characterized these compounds. His co-authors on the pivotal 1982 paper, Eric D. Middlemas , Nandakumar S. Rao , Richard W. Miller , and Andrew T. McPhail , each played a crucial role. acs.org In particular, the X-ray crystallographic analysis performed by McPhail was instrumental in definitively establishing the solid-state conformation of these nine-membered rings. acs.org

Scope and Research Focus on 1-Methyl-3,8-phosphonanedione 1-oxide within the Phosphonanedione Family

The synthesis of this compound was achieved through a multi-step process. The key step involved the reaction of a phosphine (B1218219) with a dialkenyl ketone, followed by oxidation to the phosphine oxide. This synthetic route, developed by Quin and his team, opened the door to a new class of nine-membered phosphorus heterocycles. acs.org

The conformational analysis of this compound revealed a preference for a specific boat-chair conformation in the solid state, as determined by X-ray crystallography. acs.org Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provided further evidence for the conformational preferences in solution.

Below are tables summarizing the key properties of this compound based on the foundational research in the field.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇O₃P |

| Molecular Weight | 216.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 134-135 °C acs.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Complex multiplets for methylene (B1212753) protons, a doublet for the P-CH₃ group. acs.org |

| ¹³C NMR | Resonances for carbonyl carbons, aliphatic carbons, and the P-CH₃ carbon. acs.org |

| ³¹P NMR | A single resonance characteristic of a phosphine oxide in this environment. acs.org |

| Infrared (IR) | Strong absorption band for the C=O stretching vibration, and a characteristic P=O stretching band. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65114-88-7 |

|---|---|

Molecular Formula |

C9H15O3P |

Molecular Weight |

202.19 g/mol |

IUPAC Name |

1-methyl-1-oxo-1λ5-phosphonane-3,8-dione |

InChI |

InChI=1S/C9H15O3P/c1-13(12)6-8(10)4-2-3-5-9(11)7-13/h2-7H2,1H3 |

InChI Key |

OOHLASAKLKPPJE-UHFFFAOYSA-N |

Canonical SMILES |

CP1(=O)CC(=O)CCCCC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3,8 Phosphonanedione 1 Oxide and Its Congeners

Primary Synthetic Routes to 3,8-Phosphonanedione 1-Oxides

The most direct and effective method for the preparation of 3,8-phosphonanedione 1-oxides is the ozonolysis of appropriately substituted 3-phospholene 1-oxide precursors. This reaction cleaves the carbon-carbon double bond within the five-membered phospholene ring, leading to the formation of a nine-membered ring containing two ketone functionalities.

Ozonolysis of 3-Phospholene Derivatives

Ozonolysis is a versatile and widely used reaction in organic synthesis for the cleavage of carbon-carbon double and triple bonds. youtube.com In the context of synthesizing 3,8-phosphonanedione 1-oxides, this reaction involves treating a solution of a 3-phospholene 1-oxide with ozone, followed by a workup step to decompose the intermediate ozonide and yield the desired diketone. The general transformation is depicted below:

Scheme 1: General Ozonolysis of a 3-Phospholene 1-Oxide to a 3,8-Phosphonanedione 1-Oxide.

The ozonolysis of 3-phospholene derivatives is typically conducted at low temperatures, most commonly at -78°C, which is the sublimation point of dry ice. This is crucial to control the reactivity of ozone and to ensure the stability of the initially formed ozonide intermediate. The reaction is generally carried out in a solvent that is inert to ozone, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727). The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone. Following complete consumption of the starting alkene, the excess ozone is removed by purging the solution with an inert gas like nitrogen or argon, and a reductive workup is performed. Dimethyl sulfide (B99878) is a common reagent for the reductive workup, as it efficiently cleaves the ozonide to the desired carbonyl compounds while being converted to dimethyl sulfoxide.

Fused bicyclic phospholene oxides, such as cyclohexano[c]phospholene oxides, have proven to be valuable precursors for the synthesis of functionalized 3,8-phosphonanedione 1-oxides. The ozonolysis of these systems proceeds in a similar fashion to their monocyclic counterparts, yielding diketones with a cyclohexane (B81311) ring fused to the nine-membered phosphonanedione ring. This approach allows for the introduction of greater structural complexity and rigidity to the final molecule. For instance, the ozonolysis of 1-phenyl-4,5,6,7-tetrahydro-1H-benzo[c]phosphole 1-oxide provides the corresponding diketone in good yield, demonstrating the utility of this class of precursors.

Synthesis of Specific Derivatives within the 3,8-Phosphonanedione 1-oxide System

The versatility of the ozonolysis approach allows for the synthesis of a variety of substituted 3,8-phosphonanedione 1-oxide derivatives by simply starting with the appropriately substituted 3-phospholene 1-oxide precursor.

Generation of the 1-Methyl Derivative

The target compound, 1-Methyl-3,8-phosphonanedione 1-oxide, can be synthesized by the ozonolysis of 1-methyl-3-phospholene 1-oxide. Following the general procedure, a solution of 1-methyl-3-phospholene 1-oxide in dichloromethane/methanol at -78°C is treated with a stream of ozone until the reaction is complete. Subsequent reductive workup with dimethyl sulfide yields the desired this compound.

Preparation of Other Substituted Analogues

A range of other substituted analogues of the 3,8-phosphonanedione 1-oxide system can be prepared using the same ozonolysis methodology. The synthesis of these derivatives relies on the availability of the corresponding substituted 3-phospholene 1-oxide precursors. Examples of such transformations include the preparation of the 1-phenyl, 1-hydroxy, 1-phenyl-cis-5,6-dimethyl, 1-phenyl-trans-5,6-dibromo, and 1-phenyl-5,6-epoxy derivatives. The synthesis of the 1-phenyl derivative, for instance, has been reported in good yield from the ozonolysis of 1-phenyl-3-phospholene 1-oxide.

The following table summarizes the synthesis of various 3,8-phosphonanedione 1-oxide derivatives via ozonolysis of the corresponding 3-phospholene 1-oxides.

| Precursor | Product | Yield (%) |

| 1-Phenyl-3-phospholene 1-oxide | 1-Phenyl-3,8-phosphonanedione 1-oxide | 85 |

| 1-Phenyl-3,4-dimethyl-3-phospholene 1-oxide | 1-Phenyl-2,5-dimethyl-3,8-phosphonanedione 1-oxide | 80 |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[c]phosphole 1-oxide | 1-Phenyl-4,5,6,7-tetrahydrobenzo[d]phosphonine-3,8(1H,2H)-dione 1-oxide | 82 |

The data presented in the table is based on reported yields for the ozonolysis of various 3-phospholene 1-oxide derivatives.

Dibenzo[d,f]phosphonanedione Derivative Synthesis

The construction of the dibenzo[d,f]phosphonanedione ring system is a complex undertaking that involves the formation of a nine-membered ring fused to two benzene (B151609) rings. While direct synthetic routes to this compound are not extensively documented in readily available literature, the synthesis of related dibenzophosphonine derivatives provides insight into potential strategies.

One plausible approach involves an intramolecular cyclization of a suitably substituted diaryl precursor. This would likely entail a precursor already containing the phosphorus moiety and two functional groups that can be converted into the ketone functionalities at the 3- and 8-positions. The specific nature of these functional groups and the cyclization conditions would be critical to the successful formation of the nine-membered ring.

Research into related dibenzo-fused heterocycles, such as dibenzo[b,f]azepines and dibenzo[b,f]oxepines, often employs intramolecular cyclization strategies. These methods, however, would need to be adapted to accommodate the phosphorus atom and the dione (B5365651) functionality of the target molecule.

Strategic Approaches to Phosphonane Ring Systems

The formation of the phosphonane ring, a nine-membered saturated ring containing a phosphorus atom, is a key step in the synthesis of the target compound. General strategies for the synthesis of phosphorus-containing rings often involve the cyclization of a linear precursor containing a phosphorus atom and reactive functional groups at its termini.

The synthesis and conformational properties of 3,8-phosphonanedione 1-oxides have been a subject of academic inquiry. These compounds serve as crucial intermediates and structural analogs for understanding the chemistry of the target molecule, this compound.

The general synthetic strategy to access the 3,8-phosphonanedione 1-oxide core involves the cyclization of a bis(β-keto)phosphine oxide. This precursor can be conceptualized as being derived from the reaction of a primary phosphine (B1218219) with two equivalents of an α,β-unsaturated ketone, followed by oxidation of the phosphorus center. The subsequent intramolecular cyclization, likely an aldol-type condensation, would then form the nine-membered ring containing the two ketone functionalities. The specific base and reaction conditions would be crucial to favor the desired nine-membered ring over potential side products from intermolecular reactions or the formation of smaller rings.

For the synthesis of the specific target, this compound, a methylphosphine (B1207260) would be the starting material. The challenge in such a synthesis lies in controlling the regioselectivity of the cyclization and avoiding polymerization or the formation of thermodynamically more stable smaller ring systems.

Due to the absence of specific scientific literature on "this compound" in the provided search results, a detailed article on its structural elucidation and conformational analysis cannot be generated. The search results yielded information on related but distinct compounds, which cannot be used to accurately describe the subject compound.

Therefore, the requested article with the specified outline, data tables, and detailed research findings for "this compound" cannot be created. Further research and publication on this specific molecule would be required to provide the detailed structural and conformational information requested.

Structural Elucidation and Conformational Analysis of 1 Methyl 3,8 Phosphonanedione 1 Oxide

Solution-State Conformational Dynamics

Low-Temperature Spectroscopic Investigations

Conformational Free Energy Barriers (ΔG‡)

For the 1-phenyl analogue, dynamic nuclear magnetic resonance (DNMR) spectroscopy has been a key technique to quantify the energy barriers between different conformational isomers. The major conformational process observed is the interconversion between two twist-chair conformations. The free energy of activation (ΔG‡) for this process has been determined in various solvents.

In a solution of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD), the free energy barrier for the conformational exchange of 1-phenyl-3,8-phosphonanedione 1-oxide was determined to be 10.3 kcal/mol at the coalescence temperature of 243 K. A similar value of 10.4 kcal/mol was obtained in a 9:1 CDCl₃/CD₃OD solvent mixture at the same temperature. These barriers are indicative of a moderately rapid conformational interchange at room temperature, which becomes slow enough to be observed on the NMR timescale at lower temperatures.

Table 1: Conformational Free Energy Barriers (ΔG‡) for 1-Phenyl-3,8-phosphonanedione 1-oxide

| Solvent System | Coalescence Temperature (K) | Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| CDCl₃/CD₃OD | 243 | 10.3 |

Identification of Distinct Conformers at Low Temperatures

At ambient temperatures, the NMR spectrum of compounds like 1-phenyl-3,8-phosphonanedione 1-oxide typically shows averaged signals due to rapid conformational interconversion. However, as the temperature is lowered, this process slows down, allowing for the resolution of signals corresponding to individual conformers.

For 1-phenyl-3,8-phosphonanedione 1-oxide, low-temperature ¹H NMR studies have successfully identified the presence of distinct conformers. As the temperature is decreased, the sharp singlet observed for the methylene (B1212753) protons adjacent to the carbonyl groups at room temperature begins to broaden. Upon further cooling, this signal decoalesces and splits into an AB quartet, which is characteristic of diastereotopic protons in a conformationally locked system. This observation provides direct evidence for the slowing of the ring inversion process and the existence of a stable, non-planar conformation at low temperatures.

The major conformation adopted by the nine-membered ring of the 1-phenyl analogue is proposed to be a twist-chair conformation. This assignment is supported by a combination of NMR data, including coupling constants and nuclear Overhauser effect (NOE) experiments, as well as computational modeling. It is highly probable that 1-methyl-3,8-phosphonanedione 1-oxide would also adopt a similar twist-chair conformation as its lowest energy state.

Stereochemical Implications of the 3,8-Phosphonanedione 1-oxide Scaffold

The 3,8-phosphonanedione 1-oxide scaffold, being a nine-membered ring containing a phosphorus atom, presents several interesting stereochemical features. The phosphorus atom itself is a stereocenter when appropriately substituted, as is the case in this compound. This, combined with the conformational chirality of the nine-membered ring, can lead to a complex mixture of stereoisomers.

The twist-chair conformation, which is believed to be the most stable, is chiral. Therefore, for a racemic mixture of the compound, the conformational equilibrium would involve four species: the (R)-enantiomer existing as two interconverting twist-chair conformers, and the (S)-enantiomer also existing as a pair of interconverting twist-chair conformers.

The presence of the carbonyl groups at the 3 and 8 positions also has significant stereochemical implications. These groups can influence the conformational preference of the ring and can also be sites for stereoselective reactions. For instance, the reduction of the carbonyl groups can lead to the formation of new stereocenters, and the stereochemical outcome of such reactions would be dictated by the conformation of the nine-membered ring.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR)

³¹P–¹³C Coupling Effects in Stereochemical Analysis

The stereochemistry of cyclic phosphonates, including derivatives of 1-Methyl-3,8-phosphonanedione 1-oxide, can be profoundly investigated by analyzing the coupling constants between phosphorus-31 and carbon-13 nuclei. These scalar couplings, mediated by the electrons in the bonds separating the two nuclei, are highly sensitive to the dihedral angle between the coupled nuclei, a relationship analogous to the well-known Karplus equation for proton-proton couplings.

One-bond (¹JPC) and three-bond (³JPC) couplings are particularly informative. The magnitude of ¹JPC can provide insights into the hybridization and electronic environment of the phosphorus-carbon bond. For instance, in phosphonates, materials with an equatorial phosphorus substituent tend to exhibit one-bond coupling constants that are approximately 5 Hz larger than their axial counterparts. researchgate.net

Three-bond couplings (³JP-C-C-C) are especially crucial for conformational analysis. The magnitude of ³JPC is dependent on the dihedral angle along the P-C-C-C fragment. researchgate.net By measuring these coupling constants, it is possible to deduce the relative orientation of substituents and the conformation of the phosphonane ring. For example, a larger ³JPC value is generally observed for a trans (anti-periplanar, 180° dihedral angle) arrangement, while a smaller coupling is characteristic of a gauche (syn-clinal, ~60° dihedral angle) relationship. researchgate.net

Below is a table illustrating typical ³¹P–¹³C coupling constants in cyclic phosphonates, which demonstrates the stereochemical dependence.

| Compound/Stereochemistry | Coupling | Dihedral Angle (approx.) | Coupling Constant (JPC) in Hz |

| Axial Phosphonate (B1237965) | ¹JPC | N/A | ~135 |

| Equatorial Phosphonate | ¹JPC | N/A | ~140 |

| Trans-fused bicyclic phosphonate | ³JP-C-C-C | 180° | 15-20 |

| Cis-fused bicyclic phosphonate | ³JP-C-C-C | 60° | 2-5 |

Note: The data presented in this table is representative of values found for cyclic phosphonates and serves to illustrate the principles of stereochemical analysis. Actual values for this compound would require experimental determination.

Analysis of Magnetically Non-Equivalent Phosphorus Nuclei in Derived Structures

In certain molecular environments, nuclei that are chemically identical may not be magnetically equivalent. This phenomenon is particularly relevant in the NMR spectroscopy of phosphorus compounds, where the presence of chiral centers or restricted bond rotation can render phosphorus nuclei in seemingly symmetric molecules diastereotopic. Consequently, these nuclei will have different chemical shifts in the ³¹P NMR spectrum, and they may exhibit coupling to each other.

For derivatives of this compound, the introduction of additional stereocenters or bulky substituents could lead to structures with magnetically non-equivalent phosphorus atoms. For example, if the phosphonanedione were to be incorporated into a larger, chiral molecular assembly, or if it were to form a dimer, the phosphorus nuclei of the two units could become magnetically distinct.

The analysis of such spectra provides a wealth of structural information. The number of distinct ³¹P signals directly corresponds to the number of magnetically non-equivalent phosphorus atoms in the molecule. cdnsciencepub.com The chemical shift difference between these signals can be influenced by subtle differences in their electronic and steric environments.

Furthermore, if the non-equivalent phosphorus atoms are in sufficient proximity, spin-spin coupling between them (JPP) can be observed. The magnitude of this coupling can provide information about the through-bond or through-space distance and connectivity between the phosphorus atoms. For instance, two-bond phosphorus-phosphorus coupling constants (²JPP) have been observed in systems containing two phosphorus atoms connected to a common atom.

The study of such derivatives is crucial as the magnetic non-equivalence can be a sensitive probe for subtle stereochemical and conformational features of the molecule. While specific examples of derived structures of this compound with magnetically non-equivalent phosphorus nuclei are not detailed in the available literature, the principles of analysis are well-established in organophosphorus chemistry.

Below is a hypothetical data table illustrating how magnetically non-equivalent phosphorus nuclei might be presented in a derived structure.

| Derivative Structure | Phosphorus Nucleus | ³¹P Chemical Shift (δ) in ppm | P-P Coupling Constant (JPP) in Hz |

| Dimeric Adduct of this compound | P(A) | 35.2 | 55 |

| P(B) | 33.8 | 55 | |

| Chiral Adduct | P(A') | 40.1 | N/A |

| P(B') | 39.5 | N/A |

Note: This table is illustrative and presents hypothetical data to demonstrate the concept of magnetically non-equivalent phosphorus nuclei. Experimental verification would be required for any specific derivative of this compound.

Theoretical and Computational Investigations

Computational Studies of Conformational Landscapes

The conformational flexibility of the nine-membered phosphonanedione ring is a critical aspect of its structure and potential reactivity. Computational chemistry provides powerful tools to explore this landscape.

Energy Minimization and Conformational Search Algorithms

To identify stable conformations of 1-Methyl-3,8-phosphonanedione 1-oxide, a systematic or stochastic conformational search would be performed. This process involves generating a multitude of possible three-dimensional arrangements of the atoms. Each of these initial structures would then be subjected to energy minimization calculations. These calculations, often using molecular mechanics force fields (like MMFF or UFF) or semi-empirical methods, adjust the geometry of the molecule to find a nearby local energy minimum on the potential energy surface. More accurate, but computationally expensive, ab initio or Density Functional Theory (DFT) methods would then be used to refine the geometries and energies of the lowest-energy conformers found.

Calculation of Conformational Energy Barriers

The transition between different stable conformations is not instantaneous and requires overcoming an energy barrier. The magnitude of these barriers determines the rate of interconversion. Computational methods can elucidate the pathways of these conformational changes. By identifying the transition state structures that connect different conformers, the energy barrier for each interconversion can be calculated. This is typically achieved using methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) calculations. The calculated energy barriers are crucial for understanding the dynamic behavior of the molecule in solution.

Electronic Structure Analysis of Phosphonanedione Systems

The arrangement of electrons within the molecule dictates its chemical properties, including its stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations, employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or larger), would be used to determine its ground-state properties. These properties include the optimized molecular geometry, total energy, and the distribution of electron density. Analysis of the electron density can reveal important features like bond orders and atomic charges, providing insight into the nature of the chemical bonds within the molecule.

Molecular Orbital Analysis for Understanding Reactivity and Stability

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net For this compound, molecular orbital analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of these orbitals would likely show significant localization on the phosphoryl (P=O) group and the carbonyl (C=O) functionalities, indicating their importance in the molecule's chemical behavior.

Computational Modeling of Reaction Mechanisms

Computational modeling can provide detailed insights into the step-by-step processes of chemical reactions. For this compound, potential reactions could include nucleophilic attack at the phosphorus center or at the carbonyl carbons, or reactions involving the enolate forms of the dione (B5365651). DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. youtube.com By locating the structures of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for predicting the feasibility and outcome of a reaction. For instance, the hydrolysis of the phosphonate (B1237965) ester bond could be modeled to understand the influence of the ring structure on the reaction pathway. mdpi.com

Tables

Transition State Analysis for Intramolecular Rearrangements (e.g., Hydride Shift, Aldol (B89426) Condensation)

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the intramolecular rearrangements of this compound. While the fundamental principles of hydride shifts and intramolecular aldol condensations are well-established for various organic compounds, dedicated computational analyses for this particular phosphonanedione derivative are not publicly available.

In principle, the presence of carbonyl groups and alpha-hydrogens in the this compound structure suggests the theoretical possibility of intramolecular reactions. For instance, an intramolecular aldol condensation could potentially occur between the enolate formed at a carbon alpha to one carbonyl group and the other carbonyl group, leading to a bicyclic product. libretexts.orglibretexts.org The feasibility and preferred pathway for such a reaction would depend on the relative thermodynamic stabilities of the potential products, with five- and six-membered rings being generally favored due to lower ring strain. libretexts.org

Similarly, the potential for hydride shifts, which involve the migration of a hydride ion from one carbon to an adjacent carbocation, is a known phenomenon in carbocation chemistry. masterorganicchemistry.comyoutube.com Such rearrangements typically proceed to form a more stable carbocation. masterorganicchemistry.com However, without specific computational models for this compound, any discussion of transition state energies, activation barriers, or reaction coordinates for these rearrangements would be purely speculative.

Understanding Selectivity in Derivatization Reactions

Similar to the lack of data on intramolecular rearrangements, specific computational studies detailing the selectivity in derivatization reactions of this compound are not found in the surveyed literature. Understanding the selectivity of derivatization reactions, such as nucleophilic additions or reactions at the alpha-carbons, would necessitate computational modeling to evaluate the electronic and steric factors governing the reactivity of the molecule.

Computational analysis could, in theory, provide insights into the preferred sites of reaction by mapping the molecule's electrostatic potential, identifying the locations of the highest and lowest electron density, and calculating the energies of possible reaction intermediates and transition states. This would be crucial for predicting whether a given reagent would preferentially attack one of the carbonyl carbons, the phosphoryl oxygen, or one of the alpha-carbons. The methyl group attached to the phosphorus atom would also influence the steric accessibility of different sites.

Without such studies, a detailed, data-driven explanation of selectivity in the derivatization of this compound cannot be provided. General principles of organic reactivity would apply, but specific predictions would require dedicated computational investigation.

Data Tables

Due to the absence of specific research findings on the theoretical and computational aspects of this compound, no data tables containing detailed research findings can be generated.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Pathways for Highly Functionalized Phosphonanediones

The synthesis of medium-sized rings, such as the nine-membered ring of 1-Methyl-3,8-phosphonanedione 1-oxide, presents a considerable challenge in organic chemistry. Future research will likely focus on developing efficient and versatile synthetic routes to this and related phosphonanediones. Drawing inspiration from the synthesis of other phosphorus heterocycles, several strategies could be explored. umsl.eduscilit.com

One promising approach involves ring-closing metathesis (RCM), which has been successfully employed for the synthesis of five-, six-, and seven-membered P-heterocycles. nih.gov The application of RCM to appropriately designed acyclic precursors could provide a convergent and flexible route to the nine-membered phosphonanedione core. Another avenue for exploration is the intramolecular cyclization of functionalized primary phosphines, which has been shown to be effective for producing five- and six-membered cyclic phosphines. mdpi.com Adapting such methodologies to construct larger rings will be a key challenge.

Furthermore, the development of synthetic methods that allow for the introduction of diverse functional groups onto the phosphonanedione scaffold will be crucial for tuning its properties and exploring its applications. This could involve the use of functionalized starting materials or the post-synthetic modification of the parent ring system.

Table 1: Potential Synthetic Strategies for Functionalized Phosphonanediones

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Catalytic closure of a diene-containing acyclic precursor. | High functional group tolerance, potential for stereocontrol. | Synthesis of suitable acyclic precursors, control of ring size. |

| Intramolecular Cyclization | Cyclization of an acyclic phosphine (B1218219) with electrophilic or radical-accepting groups. | Direct formation of the P-C bond. | Precursor stability, competing intermolecular reactions. |

Exploration of Enantioselective Synthesis for Chiral Derivatives

The phosphorus atom in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. The development of enantioselective synthetic methods to access single enantiomers of this and related chiral phosphonanediones is a significant area for future research. Chiral phosphines and their oxides are highly valuable as ligands in asymmetric catalysis and as organocatalysts themselves. nih.gov

Molybdenum-catalyzed asymmetric ring-closing metathesis has been successfully used to prepare P-stereogenic phosphinates and phosphine oxides with high enantiomeric excess. nih.gov This method could potentially be adapted for the desymmetrization of prochiral precursors to afford enantiomerically enriched this compound derivatives. Additionally, strategies based on chiral auxiliaries, which have proven effective in the synthesis of P-chiral phosphine oxides, could be investigated. researchgate.net

The successful enantioselective synthesis of these compounds would open the door to exploring their applications in asymmetric catalysis, chiral recognition, and materials science.

Advanced Spectroscopic Probes for Dynamic Processes in Solution and Solid States

A thorough understanding of the conformational dynamics of this compound in both solution and the solid state is essential for predicting its reactivity and designing applications. Advanced spectroscopic techniques will be instrumental in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, will be a key tool for characterizing the structure and purity of synthesized compounds. nih.gov Variable-temperature NMR studies could provide insights into the conformational flexibility of the nine-membered ring. In the solid state, techniques like solid-state NMR and X-ray crystallography will be crucial for determining the precise three-dimensional structure and packing of these molecules. nih.gov

The design of spectroscopic probes for various applications is a burgeoning field. uq.edu.au By functionalizing the phosphonanedione scaffold with chromogenic or fluorescent moieties, it may be possible to develop novel sensors for metal ions or small molecules.

Integration of this compound Derivatives into Complex Molecular Architectures

The unique structural and electronic properties of phosphine oxides make them attractive building blocks for the construction of more complex molecular architectures, such as macrocycles and polymers. The phosphine oxide group is known to be a strong hydrogen bond acceptor, which can be exploited in the design of self-assembling systems.

Future research could focus on incorporating this compound derivatives into larger cyclic structures, potentially leading to new host-guest systems or ionophores. acs.org The dione (B5365651) functionality also provides handles for further chemical modification, allowing for the covalent linking of these units into polymeric materials with potentially interesting thermal or optical properties.

Application of Machine Learning and AI in Predicting Reactivity and Conformation

The fields of machine learning and artificial intelligence (AI) are increasingly being applied to solve complex problems in chemistry. umsl.edumdpi.comiaea.org These computational tools could be invaluable in accelerating the discovery and development of this compound derivatives.

Table 2: Potential Applications of Machine Learning and AI in Phosphonanedione Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Reactivity Prediction | Predicting the outcome and yield of chemical reactions involving phosphonanediones. | More efficient synthesis planning and optimization. iaea.org |

| Conformational Analysis | Predicting the stable conformations of flexible phosphonanedione rings. | Understanding structure-property relationships. |

| Catalyst Design | Designing novel phosphonanedione-based catalysts with enhanced activity and selectivity. | Acceleration of catalyst development. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.